molecular formula C21H25N3S B485791 N-(4-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide CAS No. 431912-08-2

N-(4-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide

Cat. No.: B485791
CAS No.: 431912-08-2
M. Wt: 351.5g/mol
InChI Key: FPEIHTIGYRZCMY-VMPITWQZSA-N
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Description

N-(4-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C21H25N3S and its molecular weight is 351.5g/mol. The purity is usually 95%.
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Biological Activity

N-(4-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide, a compound with diverse biological activities, has garnered attention in pharmacological research. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2SC_{19}H_{24}N_2S with a molecular weight of 320.48 g/mol. The compound features a piperazine core substituted with a thioamide group and an alkene side chain, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine-based compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Glioblastoma

A study evaluated the cytotoxic potential of several thiosemicarbazones derived from piperazine against glioblastoma multiforme and breast adenocarcinoma cells. The results indicated that this compound showed potent antiproliferative activity at low concentrations (nanomolar range). Morphological changes consistent with apoptosis were observed, such as cell shrinkage and chromatin condensation .

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundGlioblastoma50Induction of apoptosis
EtoposideGlioblastoma120Topoisomerase II inhibition

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies revealed that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Research Findings: Antibacterial Efficacy

In a comparative analysis, the compound was tested against standard strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that it is more effective than some commonly used antibiotics.

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus8Penicillin16
Escherichia coli16Ampicillin32

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Research indicates that it can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's.

Inhibition Studies

A recent study reported the compound's AChE inhibition with an IC50 value comparable to known inhibitors. This suggests potential therapeutic applications in managing cognitive decline.

CompoundIC50 (µM)
This compound0.5
Donepezil0.12

Properties

IUPAC Name

N-(4-methylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3S/c1-18-9-11-20(12-10-18)22-21(25)24-16-14-23(15-17-24)13-5-8-19-6-3-2-4-7-19/h2-12H,13-17H2,1H3,(H,22,25)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEIHTIGYRZCMY-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.